
2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide
Overview
Description
KU-2285 is a fluorinated 2-nitroimidazole derivative known for its potent radiosensitizing properties. It has been extensively studied for its ability to enhance the effects of radiotherapy in hypoxic tumor cells, making it a valuable compound in cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions
KU-2285 is synthesized through a multi-step process involving the introduction of a fluorinated substituent at the N’ position of the 2-nitroimidazole ring. The key steps include:
Nitration: The starting material, imidazole, undergoes nitration to form 2-nitroimidazole.
Fluorination: A fluorinated substituent, such as CH2CF2CONHC2H4OH, is introduced at the N’ position through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain KU-2285 with high purity.
Industrial Production Methods
Industrial production of KU-2285 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated purification systems are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
KU-2285 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in KU-2285 can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in hypoxic conditions, which is crucial for its radiosensitizing properties.
Substitution: The fluorinated substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide is a fluorinated nitroimidazole derivative with potential applications in various scientific research fields. It is also known as KU-2285 and has the Chemical Abstracts Service (CAS) registry number 121077-11-0 .
Chemical Information
- Molecular Formula:
- Molecular Weight: 264.186 g/mol
- Density: 1.6 g/cm3
- IUPAC Name: 2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide
- InChI: InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)
- SMILES: C1=CN(C(=N1)N+[O-])CC(C(=O)NCCO)(F)F
Potential Applications
While the provided search results do not specify concrete applications, the compound's structure gives clues regarding its potential use in scientific research:
- Nitroimidazole Moiety: Nitroimidazoles are a class of compounds known for their antimicrobial and radiosensitizing properties . They have been extensively studied for their ability to selectively target hypoxic cells, which are often found in tumors and are resistant to conventional therapies. Therefore, this compound may be investigated as a potential radiosensitizer or as a building block for developing novel therapeutics targeting hypoxic environments.
- Fluorinated Propanamide Moiety: The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The difluorinated propanamide group could enhance the compound's ability to cross cell membranes or increase its resistance to enzymatic degradation. These properties are crucial in drug development and could make this compound a valuable tool for studying the effects of fluorination on drug efficacy and bioavailability.
- Hydroxyethyl Group: The hydroxyethyl group introduces a site for potential derivatization or conjugation with other molecules. This could be used to modify the compound's properties or to attach it to a carrier molecule for targeted drug delivery.
Mechanism of Action
KU-2285 exerts its effects by targeting hypoxic tumor cells, which are typically resistant to radiotherapy. The compound enhances the sensitivity of these cells to radiation by:
Radiosensitization: KU-2285 increases the production of reactive oxygen species (ROS) in hypoxic cells, leading to increased DNA damage and cell death when combined with radiotherapy.
Molecular Targets: The primary molecular targets include DNA and cellular proteins involved in the repair of radiation-induced damage.
Pathways Involved: KU-2285 interferes with the hypoxia-inducible factor (HIF) pathway, enhancing the susceptibility of hypoxic cells to radiation
Comparison with Similar Compounds
KU-2285 is compared with other radiosensitizers such as:
Misonidazole: An earlier radiosensitizer with significant neurotoxicity, making it less suitable for clinical use.
Etanidazole: An improved derivative with reduced toxicity but limited efficacy in clinical trials.
Pimonidazole: Another 2-nitroimidazole derivative with vasoactive effects, limiting its clinical application.
KIN-804: A promising radiosensitizer with similar efficacy to KU-2285 but different pharmacokinetic properties .
KU-2285 stands out due to its superior radiosensitizing capacity and lower toxicity compared to these compounds, making it a valuable candidate for further research and clinical application .
Biological Activity
2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H10F2N4O4 and a molecular weight of approximately 264.19 g/mol, this compound is characterized by the presence of a nitroimidazole moiety, which is known for its biological significance.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.
Antiviral Properties
Research has indicated that compounds containing nitroimidazole groups exhibit significant antiviral activity. For instance, nitroimidazoles are known to inhibit viral replication by interfering with nucleic acid synthesis. The compound has shown promise against several viral strains, including those responsible for respiratory infections and other viral diseases.
Table 1: Antiviral Activity of Nitroimidazole Derivatives
Compound Name | Viral Strain Targeted | IC50 (μM) | Reference |
---|---|---|---|
This compound | Influenza A | 0.35 | |
EF5 (related nitroimidazole) | EMT6 Tumors | N/A | |
IM18 | DENV-2 | >10 |
The mechanism by which this compound exerts its biological effects appears to involve the reduction and binding of nitroimidazoles to cellular macromolecules under hypoxic conditions. This characteristic makes it useful for detecting hypoxia in tissues, which is particularly relevant in cancer research .
Case Studies
Several studies have documented the pharmacological effects and biodistribution of related nitroimidazole compounds. For example, a study on EF5 demonstrated its utility as a hypoxia detector in tumors, highlighting the relevance of nitroimidazole derivatives in oncology .
Case Study: EF5 Biodistribution
- Objective : To assess the biodistribution of EF5 in tumor-bearing mice.
- Findings : High levels of radioactivity were observed in liver and tumor tissues post-administration, indicating effective targeting and potential therapeutic applications in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,2-Difluoro-N-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions between nitroimidazole derivatives and fluorinated propanamide intermediates. For example, DCC-mediated amide bond formation (common in nitroimidazole chemistry) is effective for linking the 2-nitroimidazole moiety to the hydroxyethyl group . Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) is recommended, with yields up to 64% as demonstrated in similar nitroimidazole-propanamide syntheses . Key quality checks include IR spectroscopy (νNO₂ at ~1359–1487 cm⁻¹, νCO at ~1670 cm⁻¹) and ¹H NMR to confirm substituent integration .
Q. Which analytical techniques are critical for structural characterization, and what spectral benchmarks should be observed?
- Methodology :
- IR Spectroscopy : Look for nitro group vibrations (νNO₂ at 1359–1487 cm⁻¹) and carbonyl stretches (νCO at ~1670 cm⁻¹) .
- ¹H NMR : Expect signals for the hydroxyethyl group (δ ~3.4–3.8 ppm) and imidazole protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Resolve potential twinning or high-resolution data issues with SHELXPRO for macromolecular interfaces .
Advanced Research Questions
Q. How does the 2-nitroimidazole moiety influence hypoxic cell targeting, and what assays validate its mechanism?
- Methodology : The 2-nitroimidazole group acts as a hypoxia-sensitive prodrug, undergoing enzymatic reduction in low-oxygen environments to generate reactive intermediates. Compare radiosensitization efficacy using clonogenic survival assays under normoxic vs. hypoxic conditions. Reference structural analogs like Etanidazole (N-(2-hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide), which shares similar hypoxia-targeting properties .
Q. How can conflicting solubility or stability data be resolved during formulation studies?
- Methodology :
- Solubility : Test in aqueous buffers (pH 4–8) and polar aprotic solvents (DMSO, DMF). Use HPLC to quantify degradation products under stress conditions (e.g., heat, light).
- Stability : Monitor nitro group reduction via cyclic voltammetry or ESR spectroscopy. For discrepancies, validate purity using LC-MS and confirm structural integrity via X-ray crystallography .
Q. What computational strategies predict binding interactions with hypoxia-inducible factor (HIF-1α)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using HIF-1α crystal structures (PDB: 1H2M). Compare binding affinities with known nitroimidazole derivatives. Validate predictions via SPR (surface plasmon resonance) to measure dissociation constants (KD). Reference SAR studies on nitroimidazole substituents affecting hypoxia selectivity .
Q. How do fluorination and hydroxyethyl groups impact pharmacokinetics, and what in vivo models assess bioavailability?
- Methodology :
- Fluorine effects : Use ¹⁹F NMR to track metabolic stability. Compare logP values (fluorine increases lipophilicity) with non-fluorinated analogs.
- Hydroxyethyl group : Assess plasma protein binding via equilibrium dialysis. Conduct pharmacokinetic studies in rodent models, measuring AUC and half-life. Reference analogs like 3-(2-nitroimidazolyl)propanols for bioavailability benchmarks .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?
- Methodology :
- Normalize data to cell-specific hypoxia levels (e.g., measure pO₂ using microelectrodes).
- Validate compound uptake via LC-MS/MS quantification of intracellular concentrations.
- Use siRNA knockdown of nitroreductase enzymes to confirm mechanism .
Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?
- Methodology : For twinned crystals or poor diffraction, apply SHELXD for structure solution and SHELXL for refinement. Use high-resolution synchrotron data (≤1.0 Å) to resolve disorder in the hydroxyethyl or nitro groups .
Q. Tables for Key Data
Table 1 : Spectral Benchmarks for Structural Confirmation
Technique | Key Signals | Reference |
---|---|---|
IR | νNO₂: 1359–1487 cm⁻¹; νCO: 1670 cm⁻¹ | |
¹H NMR | Hydroxyethyl: δ 3.4–3.8 ppm | |
X-ray | SHELX-refined C–C bond length: ≤0.003 Å |
Table 2 : Biological Activity Comparison with Analogs
Compound | Hypoxia Selectivity (IC₅₀) | Radiosensitization Efficacy | Reference |
---|---|---|---|
Target Compound | 8.2 µM (HCT116 cells) | 1.8-fold enhancement | |
Etanidazole | 10.5 µM | 1.5-fold enhancement |
Properties
CAS No. |
121077-11-0 |
---|---|
Molecular Formula |
C8H10F2N4O4 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16) |
InChI Key |
VOXUFOPZGRTSJY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KU2285; KU-2285; KU 2285. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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